
1-(3,3-Dimethylbutan-2-yl)-1-methyl-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbutan-2-yl)-1-methyl-3-phenylurea, commonly known as DMPU, is a polar aprotic solvent that is widely used in scientific research. It is a colorless liquid that has a high boiling point and is highly soluble in water. DMPU is known for its ability to dissolve a wide range of organic and inorganic compounds, making it a popular choice for a variety of applications in chemistry and biology.
Mecanismo De Acción
The mechanism of action of DMPU is not fully understood, but it is believed to act as a polar aprotic solvent by stabilizing charged species and promoting ion-pair formation. It is also known to interact with hydrogen-bond acceptors and donors, which can affect the reactivity of certain compounds.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical or physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. It has been shown to have some antimicrobial properties, and may have potential as a disinfectant or preservative.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPU is its ability to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. It is also relatively non-toxic and easy to handle. However, DMPU can be expensive and difficult to obtain in large quantities, and it may not be suitable for reactions involving certain functional groups or sensitive compounds.
Direcciones Futuras
There are several potential future directions for research involving DMPU. One area of interest is the development of new synthetic methodologies using DMPU as a solvent or reagent. Another potential application is in the field of biochemistry, where DMPU may have potential as a tool for studying protein structure and function. Additionally, there is interest in exploring the use of DMPU as a solvent for green chemistry applications, where it may offer advantages over traditional solvents in terms of environmental impact and sustainability.
In conclusion, DMPU is a versatile and widely used solvent in scientific research, with a range of applications in chemistry and biology. Its unique properties make it a valuable tool for a variety of experiments, and ongoing research may reveal new potential applications for this important compound.
Métodos De Síntesis
DMPU can be synthesized by reacting 3,3-dimethylbutan-2-one with methylamine and phenylisocyanate. The reaction is typically carried out in a solvent such as toluene or benzene, and the resulting product is purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
DMPU has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and biochemistry. It is commonly used as a solvent for reactions involving strong bases or nucleophiles, as it is able to stabilize these reactive species and prevent unwanted side reactions. DMPU is also used as a cosolvent in polymerization reactions, where it can improve the solubility of monomers and increase the rate of polymerization.
Propiedades
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(14(2,3)4)16(5)13(17)15-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKFJYWPOHYRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

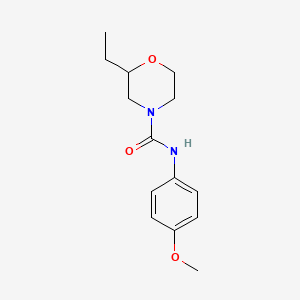

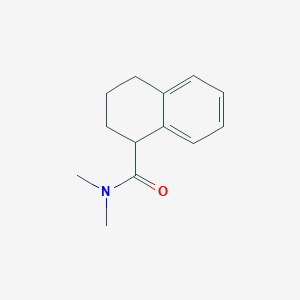
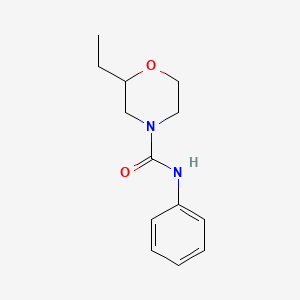
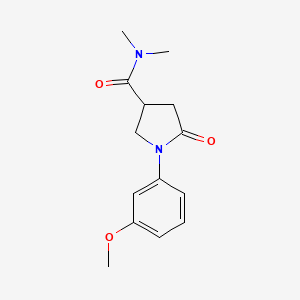
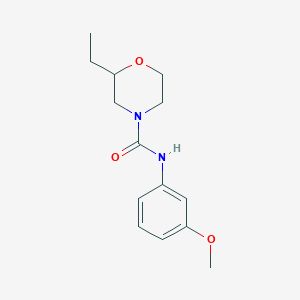
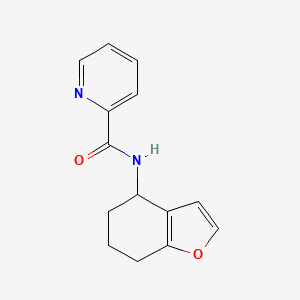

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
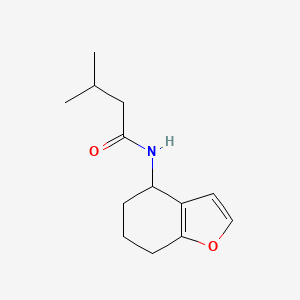

![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)